molecular formula C32H47NO5 B11830269 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-

Cat. No.: B11830269
M. Wt: 525.7 g/mol
InChI Key: VKRISSPATUPHFJ-XPMOVWHWSA-N
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Description

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- is a complex organic compound with a unique structure that includes a furanone ring, multiple methoxy groups, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- involves multiple steps, including the formation of the furanone ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as substituted phenyl compounds, amino acids, and furan derivatives. Reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furanone derivatives and molecules with similar structural features, such as:

Uniqueness

What sets 2(3H)-Furanone, 5-[(1R,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(phenylmethyl)amino]pentyl]dihydro-3-(1-methylethyl)-, (3S,5S)- apart is its unique combination of functional groups and chiral centers, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H47NO5

Molecular Weight

525.7 g/mol

IUPAC Name

(3S,5S)-5-[(1R,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one

InChI

InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28+,30-/m0/s1

InChI Key

VKRISSPATUPHFJ-XPMOVWHWSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](OC1=O)[C@@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

Canonical SMILES

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

Origin of Product

United States

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